molecular formula C12H10N2O3S B2975294 N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 882309-33-3

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2975294
CAS No.: 882309-33-3
M. Wt: 262.28
InChI Key: BHTIWNZICNKZHR-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing a sulfur atom and a nitrogen atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with carbon disulfide and an alkyl halide.

  • Coupling with Benzodioxine: The thiazole derivative is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid or its derivatives using coupling agents like carbodiimides (e.g., DCC, EDC).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

  • Substitution: Amines, alcohols, polar aprotic solvents like DMSO or DMF.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols, amines, or aldehydes.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.

Biology: N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine: The compound and its derivatives are being explored for their therapeutic potential. They have shown promise in treating various diseases, including infections and cancer. Research is ongoing to determine their efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for various applications.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole derivatives with similar structures and biological activities.

  • Benzodioxine derivatives: Compounds containing the benzodioxine moiety with varying substituents.

Uniqueness: N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its specific combination of the thiazole and benzodioxine rings, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(14-12-13-3-6-18-12)8-1-2-9-10(7-8)17-5-4-16-9/h1-3,6-7H,4-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTIWNZICNKZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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